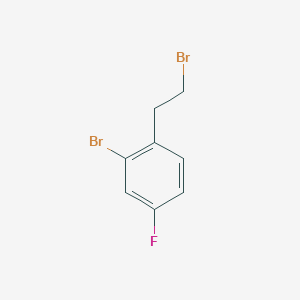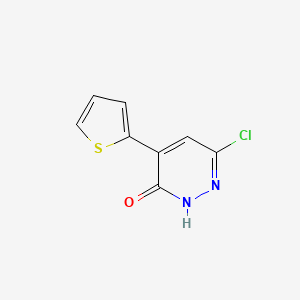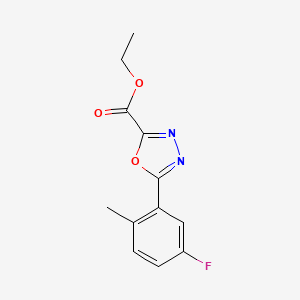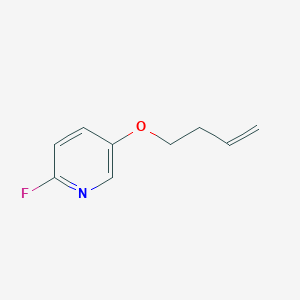
5-(But-3-en-1-yloxy)-2-fluoropyridine
Overview
Description
5-(But-3-en-1-yloxy)-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a but-3-en-1-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-3-en-1-yloxy)-2-fluoropyridine typically involves the reaction of 2-fluoropyridine with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction can be represented as follows:
2-Fluoropyridine+But-3-en-1-olBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(But-3-en-1-yloxy)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom and the but-3-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Scientific Research Applications
5-(But-3-en-1-yloxy)-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or improved stability.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yloxy)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The but-3-en-1-yloxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the but-3-en-1-yloxy group, making it less versatile in certain applications.
5-(But-3-en-1-yloxy)pyridine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
5-(But-3-en-1-yloxy)-3-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.
Uniqueness
5-(But-3-en-1-yloxy)-2-fluoropyridine is unique due to the combination of the fluorine atom and the but-3-en-1-yloxy group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, binding affinity, and overall versatility in various applications.
Properties
IUPAC Name |
5-but-3-enoxy-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h2,4-5,7H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSFAUDCMJVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
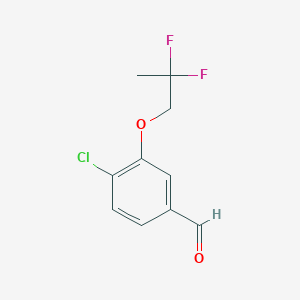

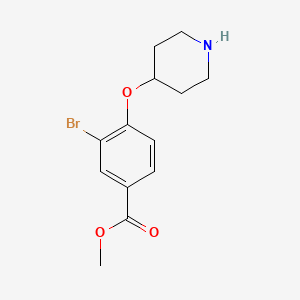
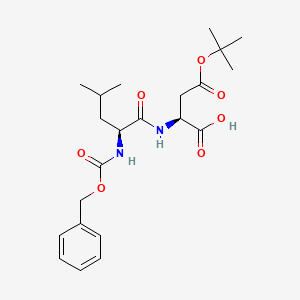
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
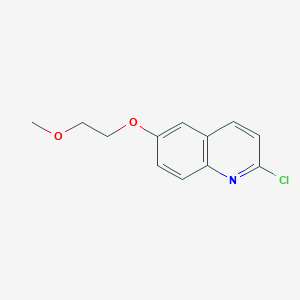
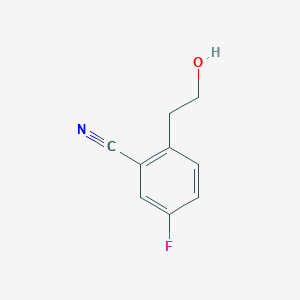
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)

